1,1,1-Trifluoro-2-methylhexan-2-ol
Description
1,1,1-Trifluoro-2-methylhexan-2-ol is a fluorinated secondary alcohol characterized by a trifluoromethyl group (-CF₃) attached to a branched hexanol backbone. This structural motif imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical synthesis. Fluorinated alcohols like this compound are often synthesized via nucleophilic substitution or ketone reduction pathways, as seen in related methodologies (e.g., ) .
Properties
CAS No. |
14633-64-8 |
|---|---|
Molecular Formula |
C7H13F3O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-methylhexan-2-ol |
InChI |
InChI=1S/C7H13F3O/c1-3-4-5-6(2,11)7(8,9)10/h11H,3-5H2,1-2H3 |
InChI Key |
AEODWXIFFMLVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2-methylhexan-2-ol can be achieved through several methods:
Synthetic Routes: One common method involves the reaction of 1,1,1-trifluoro-2-methylhexane with a hydroxylating agent under controlled conditions.
Industrial Production: Industrially, this compound can be produced by the reaction of trifluoromethylated alkanes with alcohols in the presence of a strong base.
Chemical Reactions Analysis
1,1,1-Trifluoro-2-methylhexan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1,1,1-Trifluoro-2-methylhexan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-methylhexan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1H,1H,2H,2H-Perfluorohexan-1-ol (CAS 2043-47-2)
- Structural Differences : Unlike 1,1,1-Trifluoro-2-methylhexan-2-ol, this compound is fully perfluorinated except for the hydroxyl-bearing carbon, resulting in extreme hydrophobicity and chemical inertness .
- Applications : Perfluoro alcohols are used in surfactants and coatings, whereas the partially fluorinated target compound may exhibit better solubility in organic solvents, favoring synthetic versatility.
- Safety : Perfluoro compounds often require stringent handling (e.g., gloves, eye protection) due to persistence in the environment , whereas the target compound’s shorter fluorine chain may reduce bioaccumulation risks.
4'-(Trifluoromethyl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-2-ol
- Synthesis : Prepared via photochemical methods (10% yield) using a microreactor and sensitizers, contrasting with the reflux-based protocols for trifluoroalkane derivatives () .
- Physicochemical Properties : The biphenyl structure confers rigidity and higher molecular weight (242.24 g/mol) compared to the aliphatic target compound, likely affecting melting points and solubility.
3-Methyl-1-hexyn-3-ol
- Functional Groups: Lacks fluorine atoms but shares a branched alcohol structure.
- Synthetic Utility: Non-fluorinated analogs are typically more economical but may lack the stability or selectivity conferred by fluorination .
Key Data Table: Comparative Analysis
Research Findings and Trends
- Reactivity : Trifluoromethyl groups enhance electrophilicity in ketone intermediates (), enabling nucleophilic additions, whereas perfluoro alcohols resist further functionalization .
- Thermal Stability: Fluorinated alcohols generally exhibit higher thermal stability than non-fluorinated analogs, as seen in the microreactor-driven synthesis of biphenyl derivatives () .
- Environmental Impact : Partial fluorination (as in the target compound) may offer a balance between performance and reduced environmental persistence compared to perfluoro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
